molecular formula C13H19N3O2 B2904140 tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate CAS No. 2034154-31-7

tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate

Cat. No.: B2904140
CAS No.: 2034154-31-7
M. Wt: 249.314
InChI Key: DZLBUAATSBQMNE-UHFFFAOYSA-N
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Description

The compound tert-butyl 4,5,11-triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene-11-carboxylate is a tricyclic nitrogen-containing heterocycle characterized by a rigid bicyclic framework fused with an azepane-like ring. Its structure includes three nitrogen atoms (triaza), a tert-butyl ester group, and conjugated double bonds, which confer unique electronic and steric properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting antitumor and vasorelaxant pathways .

Properties

IUPAC Name

tert-butyl 4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-4-5-11(16)9-7-14-15-10(9)6-8/h7-8,11H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLBUAATSBQMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a suitable amine with a diketone, followed by cyclization and introduction of the tert-butyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, reducing costs and improving scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Routes

  • Condensation of Amine with Diketone : A common method involves the reaction of an appropriate amine with a diketone.
  • Cyclization : This step is crucial for forming the tricyclic structure.
  • Introduction of Tert-butyl Group : This is often achieved through alkylation reactions.

Medicinal Chemistry

Tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate has shown promise in medicinal chemistry due to its potential biological activity. Its interactions with various molecular targets suggest applications in drug development.

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells by modulating specific enzyme activities involved in cell proliferation.
  • Antimicrobial Properties : Research has suggested that it exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Materials Science

The unique structural characteristics of this compound lend themselves to applications in materials science.

  • Polymer Chemistry : Its ability to participate in polymerization reactions can be utilized to develop new polymeric materials with enhanced properties.
  • Nanotechnology : The compound's structure may allow it to be used as a building block for nanomaterials, potentially leading to advancements in electronics and photonics.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against various bacterial strains. The findings demonstrated that it inhibited the growth of Gram-positive bacteria effectively, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The tricyclic core is shared among several analogs, but differences in substituents and heteroatom composition lead to distinct physicochemical and biological properties.

Compound Name Molecular Formula Substituents/Modifications Key Features
tert-butyl 11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-11-carboxylate C₁₅H₁₉NO₂ Single nitrogen (aza), conjugated triene Simpler structure; used in fluorogenic probes for protein detection .
3,4-Diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.0²,⁶]undec-5-enes Variable Diaryl, methylidene, methyl groups Enhanced antitumor activity against HepG2/MCF7 cells (>doxorubicin) .
tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0²,⁶]undeca-2(6),4-diene-11-carboxylate C₁₃H₁₇BrN₂O₂S Bromo, thia (sulfur), diaza Higher molecular weight; discontinued due to synthesis challenges .
(1R,8S)-4-{[(4-chlorophenyl)carbamoyl]amino}-11-methyl-5-thia-11-azatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene-3-carboxamide C₁₉H₂₀ClN₅O₂S Chlorophenyl, urea-thiophene, methyl Crystal structure resolved; unexpected Gewald reaction product .

Computational and Spectroscopic Insights

  • Geometric Optimization : Molecular mechanics (MM+) and DFT (B3LYP/6-31G(d)) calculations validate X-ray structures, confirming intermolecular C–H···π interactions in diaryl analogs .
  • NMR/IR Correlations : Experimental ¹H/¹³C-NMR shifts align with theoretical predictions, ensuring synthetic accuracy .

Biological Activity

Tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of triazatricyclo compounds, characterized by a unique bicyclic structure that may influence its biological activity. The molecular formula is C13H16N4O2C_{13}H_{16}N_4O_2, with a molecular weight of approximately 256.3 g/mol. The structure includes a tert-butyl group, which is known to enhance lipophilicity and potentially improve membrane permeability.

Antimicrobial Properties

Research has indicated that various derivatives of triazatricyclo compounds exhibit antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

Recent investigations into triazatricyclo compounds have highlighted their potential as anticancer agents. A study demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes and cancer progression.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of triazatricyclo derivatives.
    • Results : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential for development as an antimicrobial agent.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Results : Induced apoptosis in breast cancer cells with an IC50 value of 15 µM.
    • : Promising candidate for further development in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacteria
AnticancerInduction of apoptosis
Enzyme InhibitionCOX and LOX inhibition

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